![molecular formula C14H9NO4 B046650 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde CAS No. 116750-06-2](/img/structure/B46650.png)

5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

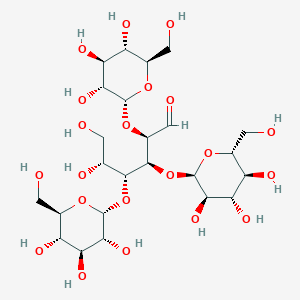

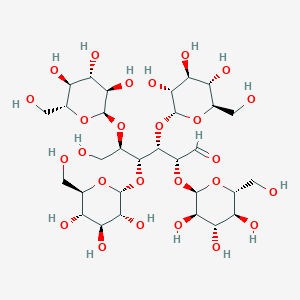

The synthesis of furan derivatives often involves diverse approaches to prepare natural and synthetic furan compounds. For instance, Quiroz-Florentino et al. (2011) described the synthesis of natural furan derivatives using etherification reactions of key furan precursors, which can be derived from common sugars like D-fructose, D-glucose, or sucrose, highlighting a versatile methodology for furan compound synthesis (Quiroz-Florentino et al., 2011).

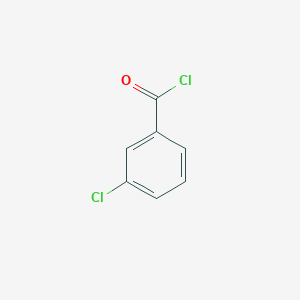

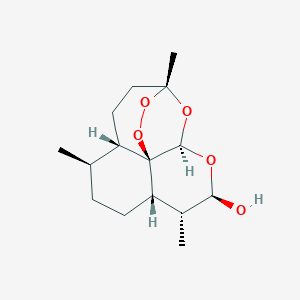

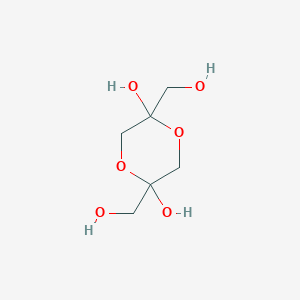

Molecular Structure Analysis

The molecular geometry and conformational properties of furan derivatives have been studied through techniques like gas electron diffraction and quantum chemical calculations. Shishkov et al. (1995) performed an electron diffraction study on 5-methyl-2-furaldehyde to understand its molecular geometry, revealing the coexistence of syn and anti conformers (Shishkov, I. F., Vilkov, L., & Hargittai, I., 1995).

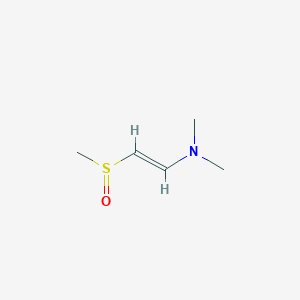

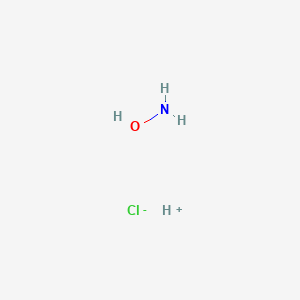

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including oxidation, hydrogenation, and carbonylation, leading to diverse derivatives with unique properties. For example, Han et al. (2016) described the hydrogenation of 5-hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furan using a Ru(OH)x/ZrO2 catalyst, demonstrating high yield and selectivity, a reaction relevant to biofuel production and chemical synthesis (Han et al., 2016).

科学的研究の応用

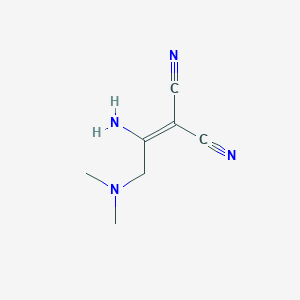

Organic Synthesis and Chemical Reactions

- Amarasekara and Wimal (2000) explored the cycloaddition reactions of 2-furaldehyde phenylhydrazone with alkenes, resulting in products that have potential applications in organic synthesis and materials science. The study highlighted the versatility of furan derivatives in facilitating complex chemical transformations (Amarasekara & Wimal, 2000).

- Research by Ahmed et al. (2006) on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity demonstrates the potential of these compounds in developing new chemotherapeutic agents. This work illustrates the application of isoindole derivatives in medicinal chemistry and pharmaceutical research (Ahmed et al., 2006).

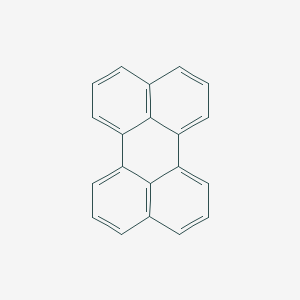

Material Science and Catalysis

- Sakhautdinov et al. (2013) determined the molecular structures of certain methyl and pyrazol carboxylate derivatives, contributing to the understanding of their chemical behavior and potential applications in material science and catalysis (Sakhautdinov et al., 2013).

- Carlini et al. (2005) investigated the selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde using catalytic systems based on vanadyl phosphate. This study highlights the role of furan derivatives in catalysis and the development of environmentally friendly chemical processes (Carlini et al., 2005).

Pharmaceutical Research

- dos Santos et al. (2011) assessed the in vivo genotoxicity of new compounds for treating sickle cell disease, demonstrating the importance of isoindole derivatives in pharmaceutical research and drug development (dos Santos et al., 2011).

- Sah et al. (2011) synthesized phthalyl substituted imidazolones and Schiff bases from isoindole derivatives, evaluating their antimicrobial activity. This research underscores the potential of isoindole-based compounds in creating new antimicrobial agents (Sah et al., 2011).

特性

IUPAC Name |

5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBXPAHJXKKXME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。